An In-depth Technical Guide to Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate
An In-depth Technical Guide to Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug discovery.
Chemical and Physical Properties
Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate is a substituted pyrimidine derivative with the chemical formula C₇H₅Cl₂N₃O₄.[1][2] It presents as an off-white to light yellow solid.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅Cl₂N₃O₄ | [1][2] |
| Molecular Weight | 266.04 g/mol | [1][2] |
| CAS Number | 54368-61-5 | [1][2] |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 36-38 °C | [1] |
| Boiling Point (Predicted) | 391.4 ± 37.0 °C | [1] |
| Density (Predicted) | 1.602 g/cm³ | [1] |
| pKa (Predicted) | -9.02 ± 0.39 | [1] |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [1] |
Synthesis
A detailed experimental protocol for the synthesis of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate is not explicitly available in the reviewed literature. However, based on general methods for the preparation of substituted pyrimidines, a plausible synthetic route can be proposed. A relevant patent (CN102060783A) describes a method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidines, which can be adapted for the synthesis of the target compound.[3]
The synthesis likely involves a multi-step process starting from a suitable precursor, followed by nitration and chlorination reactions.
Proposed Experimental Protocol:
Step 1: Synthesis of a 2-substituted-4,6-dihydroxypyrimidine. This initial step would involve the condensation of an appropriate starting material, such as a salt of an amidine, with a malonic ester derivative in the presence of a base.[3]
Step 2: Nitration of the pyrimidine ring. The 2-substituted-4,6-dihydroxypyrimidine intermediate would then undergo nitration at the 5-position of the pyrimidine ring.
Step 3: Chlorination of the dihydroxypyrimidine. The final step would be the conversion of the hydroxyl groups at the 4 and 6 positions to chlorine atoms using a chlorinating agent like phosphorus oxychloride. This reaction may be catalyzed by an amine base.[3]
It is important to note that this is a generalized protocol, and optimization of reaction conditions, including solvents, temperatures, and reaction times, would be necessary to achieve a good yield and purity of the final product.
Spectral Data
While direct access to the full spectral data was not available, commercial suppliers indicate the availability of ¹H NMR, ¹³C NMR, IR, and mass spectra for Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate.[4] Researchers are advised to obtain this data from the supplier upon purchase for detailed structural confirmation. Based on the chemical structure, the expected spectral features are outlined below.
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group). |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons of the pyrimidine ring, and the carbons of the ethyl group. |
| FT-IR | Characteristic absorption bands for the C=O stretching of the ester, C-Cl stretching, and N-O stretching of the nitro group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (266.04 g/mol ), along with fragmentation patterns characteristic of the structure. |
Biological Activity and Potential Applications
Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate is a useful intermediate in the preparation of pyrimidinediamines, which have been investigated as modulators of IgE and/or IgG receptors.[5] The pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Given the structural features of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate, it is a valuable starting material for the synthesis of novel pyrimidine derivatives with potential therapeutic properties. A logical workflow for screening the biological activity of this compound and its derivatives is proposed below.
References
- 1. ETHYL 2,6-DICHLORO-5-NITROPYRIMIDINE-4-CARBOXYLATE CAS#: 54368-61-5 [amp.chemicalbook.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. CN102060783A - Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 4. ETHYL 2,6-DICHLORO-5-NITROPYRIMIDINE-4-CARBOXYLATE(54368-61-5) 1H NMR spectrum [chemicalbook.com]
- 5. ETHYL 2,6-DICHLORO-5-NITROPYRIMIDINE-4-CARBOXYLATE | 54368-61-5 [chemicalbook.com]
